Ethyl 6-(difluoromethoxy)nicotinate

Physicochemical profiling Solid-form handling Process chemistry

Lead series based on ethyl 6-methoxynicotinate often face rapid CYP-mediated O-demethylation, causing high hepatic clearance and poor in vivo half-life. Ethyl 6-(difluoromethoxy)nicotinate (CAS 2385754-58-3) resolves this by replacing the labile -OCH₃ with a metabolically robust -OCF₂H group, acting as a direct soft-spot shield. Key outcomes for your programme: • 3- to 10-fold reduction in intrinsic clearance predicted from matched-pair data, extending in vivo half-life. • LogP of 2.2-2.7 (vs. ~1.5-1.8 for OCH₃ analogue) balances passive blood-brain barrier penetration with limited non-specific protein binding. • The ethyl ester is readily hydrolysed for amide coupling or Weinreb amide formation; -OCF₂H remains intact under standard Pd-catalysed cross-coupling, enabling scaffold diversification without loss of the fluorinated motif.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
Cat. No. B13655760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(difluoromethoxy)nicotinate
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)OC(F)F
InChIInChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-7(12-5-6)15-9(10)11/h3-5,9H,2H2,1H3
InChIKeyGDNBWTHXLQWWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(Difluoromethoxy)nicotinate Sourcing Guide


Ethyl 6-(difluoromethoxy)nicotinate (CAS 2385754-58-3) is a 2,6-disubstituted pyridine-3-carboxylate ester bearing a difluoromethoxy (–OCF₂H) group at the 6-position . It belongs to the nicotinate ester family and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical programmes. The ortho relationship between the ring nitrogen and the –OCF₂H substituent distinguishes it from its 5- and 4-regioisomers, altering both electronic distribution on the pyridine ring and hydrogen-bonding capability . Typical commercial material is supplied as a white-to-yellow solid with a minimum purity specification of 95% .

Use Synthetic intermediate for drug and agro discovery
Key differentiator 6-OCF₂H substitution vs. 5-/4-regioisomers
Form White-to-yellow solid, high purity grade

Why Ethyl 6-(Difluoromethoxy)nicotinate Is Irreplaceable


Simple substitution of ethyl 6-(difluoromethoxy)nicotinate with ethyl 6-methoxynicotinate, the methyl ester homologue, or a 5-regioisomer alters three interdependent parameters that control downstream performance: (i) lipophilicity (ΔLogP ≈ 0.5–1.0 upon OMe→OCF₂H replacement [1]), (ii) hydrogen-bond donor capacity (the –OCF₂H proton is a weak H-bond donor, whereas –OMe is exclusively an acceptor [2]), and (iii) metabolic lability (demethylation of –OMe vs. slower oxidative defluorination of –OCF₂H [1][3]). In a nicotinate scaffold, the 6-position is ortho to the basic nitrogen; therefore the electronic perturbation caused by –OCF₂H directly modulates the pKa of the pyridine ring and its coordination behaviour toward metals and biological targets. These differences are quantifiable and can dictate whether a lead series retains on-target potency and acceptable pharmacokinetics.

6-OCF₂H vs. 6-OCH₃ Lipophilicity, H-bond donor capacity, and metabolic stability may shift, altering target engagement and ADME profiles
5-Regioisomer substitution Moving –OCF₂H away from pyridine N changes basicity and metal coordination behaviour
Methyl ester homologue Ester group variation can modify solid-form properties and metabolic handling differently

Ethyl 6-(Difluoromethoxy)nicotinate Differentiation Evidence


Molecular Weight and Density vs. Methoxy Analog

Replacement of the 6-methoxy group with 6-difluoromethoxy increases the molecular weight by 36.0 Da (181.19 → 217.17 g·mol⁻¹) and raises the predicted density by approximately 0.10–0.15 g·cm⁻³ . The heavier, denser ethyl 6-(difluoromethoxy)nicotinate modifies crystallinity and bulk-handling characteristics relative to the methoxy congener, a factor that must be accounted for in large-scale manufacturing campaign design.

MW & Density vs. OCH₃ Analog
Cross-study comparable
MW 217.17 g·mol⁻¹; density ≈1.22–1.30 g·cm⁻³
vs.
Ethyl 6-methoxynicotinate: MW 181.19; density 1.124 g·cm⁻³
ΔMW +36.0 Da; Δdensity +0.10–0.15 g·cm⁻³
Informs process-chemistry and solid-form handling design
Based on analogue density prediction; verify experimentally
Physicochemical profiling Solid-form handling Process chemistry

Lipophilicity Shift: Methoxy to Difluoromethoxy

A systematic matched-pair analysis of methoxy → difluoromethoxy replacements on phenyl and pyridine rings showed an average ΔLogP increase of +0.7 to +1.0 units [1]. For the nicotinate pair ethyl 6-methoxynicotinate (experimental LogP ≈ 1.5–1.8) and ethyl 6-(difluoromethoxy)nicotinate (predicted LogP ≈ 2.2–2.7), the increase is consistent with this class-level trend. The higher lipophilicity of the –OCF₂H analogue improves passive membrane permeability while retaining aqueous solubility above the critical threshold for oral absorption .

Lipophilicity Shift: OCH₃ → OCF₂H
Class-level inference
Predicted LogP ≈ 2.2–2.7
vs.
Ethyl 6-methoxynicotinate: LogP ≈ 1.5–1.8
ΔLogP ≈ +0.5 to +1.0 units
May support permeability design in CNS/intracellular target series
Class-level trend; direct measurement on pair not reported
Lipophilicity Bioisosterism ADME profiling

Regioisomeric Effect on Pyridine pKa

The 6-position of ethyl nicotinate is ortho to the pyridine nitrogen. Placement of the electron-withdrawing –OCF₂H group at C6 lowers the pKa of the conjugate acid by approximately 0.3–0.7 units compared to the 5-OCF₂H regioisomer and by a larger margin compared to the 4-OCF₂H isomer, as inferred from Hammett σₘ and σₚ constants for –OCF₂H (–0.05 meta; +0.17 para) and the proximity effect on the nitrogen [1][2]. This shift modulates the protonation state at physiological pH and influences metal-chelation behaviour in catalytic and biological systems.

Regioisomeric Effect on pKa
Class-level inference
6-OCF₂H isomer: pKa ≈2.5–3.0
vs.
5-OCF₂H isomer: estimated pKa ≈2.8–3.3
ΔpKa ≈ –0.3 to –0.7
Modulates nitrogen basicity, salt formation, and target engagement
Estimated from Hammett constants; not directly measured
Regiochemical control Electronic structure Coordination chemistry

Metabolic Stability: OCH3 vs. OCF2H Clearance

In matched-pair comparisons on aryl ethers, the intrinsic clearance (CL-int) of the methoxy analogue was 3- to 10-fold higher than that of the corresponding difluoromethoxy analogue in human liver microsomes [1][2]. Although direct data for the nicotinate pair are absent, the class-wide trend strongly predicts that ethyl 6-(difluoromethoxy)nicotinate will exhibit substantially longer microsomal half-life than ethyl 6-methoxynicotinate when incorporated into a drug-like scaffold.

Metabolic Stability: OCH₃ vs. OCF₂H
Class-level inference
Predicted CL-int (OCF₂H) 0.1×–0.3× of OCH₃ baseline
vs.
Ethyl 6-methoxynicotinate: CL-int baseline 1.0×
3- to 10-fold reduction in intrinsic clearance
May support longer microsomal half-life in lead optimisation
Class-level matched-pair data; direct pair not measured
Metabolic stability Cytochrome P450 Lead optimisation

Ethyl 6-(Difluoromethoxy)nicotinate Application Scenarios


CNS-Penetrant Candidates: Lipophilicity Balance

When a medicinal chemistry programme demands a pyridine-3-carboxylate building block with LogP in the 2.2–2.7 range—higher than the OCH₃ analogue (LogP ~1.5–1.8) but lower than a trifluoromethoxy congener (LogP ~3.0+)—ethyl 6-(difluoromethoxy)nicotinate provides the optimal lipophilic window. This balance supports passive blood-brain barrier penetration while limiting non-specific protein binding [1].

Late-Stage Functionalisation for Compound Libraries

The ethyl ester functionality allows straightforward hydrolysis to the carboxylic acid for amide coupling or conversion to Weinreb amides. The 6-OCF₂H group remains stable under standard Pd-catalysed cross-coupling conditions, enabling diversification of the 2- or 4-positions without loss of the fluorinated motif [2].

Bioisostere Replacement to Block O-Demethylation

For lead series where ethyl 6-methoxynicotinate or its derivatives suffer from rapid hepatic clearance due to CYP-mediated O-demethylation, the 6-difluoromethoxy analogue serves as a direct metabolic soft-spot shield. The 3- to 10-fold reduction in intrinsic clearance predicted by class-level matched-pair data translates to improved in vivo half-life and lower dose requirements [3].

Crystal Engineering & Salt Screening

The higher molecular weight (+36 Da) and elevated predicted density (+0.10–0.15 g·cm⁻³) of ethyl 6-(difluoromethoxy)nicotinate relative to its OCH₃ analogue modify crystal packing forces. This can be exploited to obtain co-crystals or salts with improved mechanical properties for solid-form development, a factor that directly influences formulation feasibility and intellectual property positioning .

Application
Selection Property
Validation Focus
CNS-penetrant candidate research
Lipophilicity window between OCH₃ and OCF₃ analogues
Blood-brain barrier permeability design assessment
Late-stage library synthesis
Ethyl ester enabling amide coupling / Weinreb amide
Stability under standard Pd-catalysed cross-coupling
Metabolic soft-spot mitigation
Predicted reduced CYP clearance relative to OCH₃ lead series
Lead series metabolic stability profiling
Solid-form and crystal engineering
Higher molecular weight and density relative to OCH₃ analogue
Co-crystal and salt screening for solid-form development
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